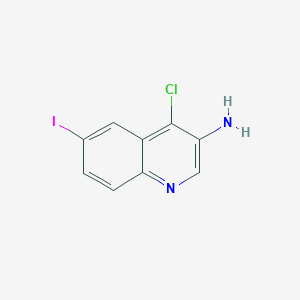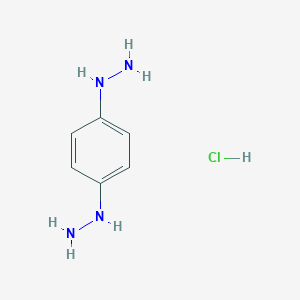
1,4-Dihydrazinylbenzenehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Dihydrazinylbenzenehydrochloride is a chemical compound with the molecular formula C6H11ClN4. It is a derivative of benzene, where two hydrazine groups are attached to the 1 and 4 positions of the benzene ring, and it is stabilized as a hydrochloride salt. This compound is of interest in various fields of chemistry and industry due to its unique properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
1,4-Dihydrazinylbenzenehydrochloride can be synthesized through several methods. One common approach involves the reaction of 1,4-dinitrobenzene with hydrazine hydrate under controlled conditions. The reaction typically proceeds as follows:
Reduction of 1,4-dinitrobenzene: 1,4-dinitrobenzene is reduced to 1,4-diaminobenzene using a reducing agent such as iron powder in the presence of hydrochloric acid.
Formation of 1,4-dihydrazinylbenzene: The resulting 1,4-diaminobenzene is then reacted with hydrazine hydrate to form 1,4-dihydrazinylbenzene.
Conversion to hydrochloride salt: Finally, 1,4-dihydrazinylbenzene is treated with hydrochloric acid to obtain this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps for purification and quality control to ensure the compound meets the required specifications for its intended applications.
化学反応の分析
Types of Reactions
1,4-Dihydrazinylbenzenehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydrazine groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation: Azo compounds
Reduction: Hydrazine derivatives
Substitution: Substituted benzene derivatives
科学的研究の応用
1,4-Dihydrazinylbenzenehydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a therapeutic agent.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 1,4-dihydrazinylbenzenehydrochloride involves its interaction with molecular targets and pathways in biological systems. The hydrazine groups can form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed that the compound can interfere with cellular processes such as DNA synthesis and repair.
類似化合物との比較
Similar Compounds
1,4-Diaminobenzene: A precursor in the synthesis of 1,4-dihydrazinylbenzenehydrochloride.
1,4-Dinitrobenzene: Another precursor used in the synthetic route.
Hydrazine: A related compound with similar reactivity.
Uniqueness
This compound is unique due to the presence of two hydrazine groups attached to the benzene ring, which imparts distinct chemical and biological properties
特性
分子式 |
C6H11ClN4 |
|---|---|
分子量 |
174.63 g/mol |
IUPAC名 |
(4-hydrazinylphenyl)hydrazine;hydrochloride |
InChI |
InChI=1S/C6H10N4.ClH/c7-9-5-1-2-6(10-8)4-3-5;/h1-4,9-10H,7-8H2;1H |
InChIキー |
FJTJZIHBDNFCLS-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1NN)NN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


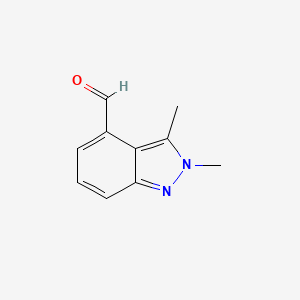


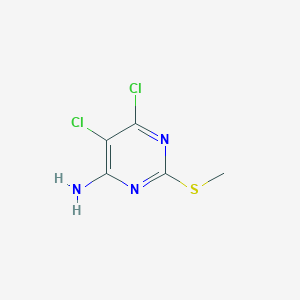
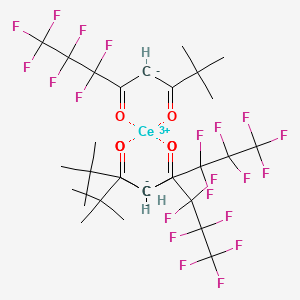
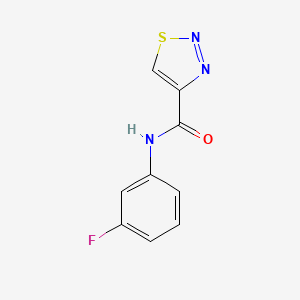

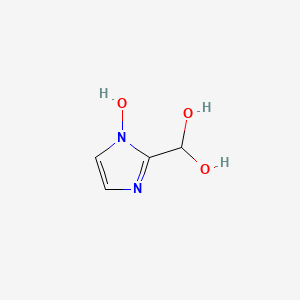
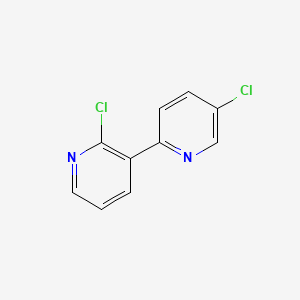

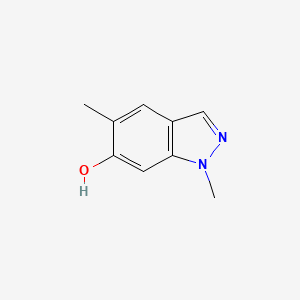
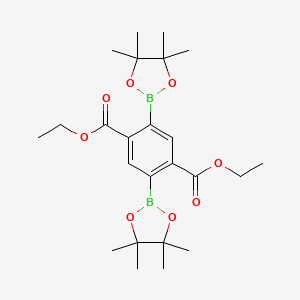
![N-((trans-4-(5-Chloro-[3,4'-bipyridin]-2-yl)cyclohexyl)methyl)-5-methoxythiophene-2-carboxamide](/img/structure/B13122428.png)
